

CM-272 and DNA Demethylation Pathways: A Technical Guide

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Compound of Interest

Compound Name: CM-272
Cat. No.: B10783280

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Abstract

CM-272 is a first-in-class, reversible, and dual inhibitor of G9a histone methyltransferase and DNA methyltransferases (DNMTs). This potent small molecule has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in hematological malignancies. By simultaneously targeting two key epigenetic regulators, **CM-272** induces a cascade of cellular events including the re-expression of tumor suppressor genes, cell cycle arrest, apoptosis, and the induction of an immunogenic cell death (ICD) pathway. This technical guide provides an in-depth overview of **CM-272**, its mechanism of action on DNA demethylation pathways, a compilation of its quantitative biological activities, and detailed protocols for key experimental procedures used in its evaluation.

Introduction to CM-272

Epigenetic modifications, such as DNA methylation and histone modification, are critical for regulating gene expression and maintaining cellular identity. Aberrant epigenetic patterns are a hallmark of cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes. The interplay between histone methylation and DNA methylation is a key

mechanism in gene silencing. G9a (also known as EHMT2), a histone methyltransferase, is responsible for the dimethylation of histone H3 at lysine 9 (H3K9me₂), a mark associated with transcriptional repression. G9a physically interacts with DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division, to coordinate the silencing of target genes.

CM-272 was developed as a dual inhibitor to simultaneously target both G9a and DNMTs, offering a novel therapeutic strategy to reverse epigenetic silencing in cancer. It is a potent, selective, and substrate-competitive inhibitor with promising preclinical activity against a range of cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and bladder cancer.

Mechanism of Action: Dual Inhibition of G9a and DNMTs

CM-272 exerts its anti-tumor effects through the simultaneous inhibition of G9a and several DNA methyltransferases, including DNMT1, DNMT3A, and DNMT3B. This dual inhibition leads to a reduction in global levels of both H3K9me₂ and 5-methylcytosine (5mC), resulting in a more open chromatin state and the reactivation of silenced tumor suppressor genes.

The therapeutic activity of **CM-272** is also linked to the induction of a type I interferon (IFN) response in tumor cells. This is thought to be triggered by the de-repression of endogenous retroviral elements (ERVs) due to the reduction in DNA and H3K9 methylation, leading to a "viral mimicry" state that activates innate immune signaling pathways. This IFN response can lead to the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.

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